molecular formula C16H13Cl2N3O3S B2732576 1-(2-(2,4-Dichlorophenoxy)acetyl)-4-benzoylthiosemicarbazide CAS No. 123296-08-2

1-(2-(2,4-Dichlorophenoxy)acetyl)-4-benzoylthiosemicarbazide

Cat. No.: B2732576
CAS No.: 123296-08-2
M. Wt: 398.26
InChI Key: HGOIHBWCRRWLPQ-UHFFFAOYSA-N
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Description

1-(2-(2,4-Dichlorophenoxy)acetyl)-4-benzoylthiosemicarbazide is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and agriculture. This compound is characterized by the presence of a dichlorophenoxy group, an acetyl group, and a benzoylthiosemicarbazide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2,4-Dichlorophenoxy)acetyl)-4-benzoylthiosemicarbazide typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride. This reaction forms an intermediate, which is then treated with benzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2,4-Dichlorophenoxy)acetyl)-4-benzoylthiosemicarbazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Mechanism of Action

The mechanism of action of 1-(2-(2,4-Dichlorophenoxy)acetyl)-4-benzoylthiosemicarbazide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or antitumor effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    Benzoylthiosemicarbazide derivatives: These compounds share the thiosemicarbazide moiety and exhibit similar biological activities.

Uniqueness

1-(2-(2,4-Dichlorophenoxy)acetyl)-4-benzoylthiosemicarbazide is unique due to the combination of its dichlorophenoxy, acetyl, and benzoylthiosemicarbazide groups.

Properties

IUPAC Name

N-[[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O3S/c17-11-6-7-13(12(18)8-11)24-9-14(22)20-21-16(25)19-15(23)10-4-2-1-3-5-10/h1-8H,9H2,(H,20,22)(H2,19,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOIHBWCRRWLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123296-08-2
Record name N-(N'-((2,4-DICHLORO-PHENOXY)-ACETYL)-HYDRAZINOCARBOTHIOYL)-BENZAMIDE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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